4-(2-Fluorenylazo)-m-cresol
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Overview
Description
4-(2-Fluorenylazo)-m-cresol, also known as 4-(2-Fluorenylazo)resorcinol, is an organic compound with the molecular formula C19H14N2O2. It is a red to dark red powder or crystal that is used in various scientific and industrial applications. This compound is part of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorenylazo)-m-cresol typically involves the diazotization of 2-aminofluorene followed by coupling with m-cresol. The process begins with the formation of a diazonium salt from 2-aminofluorene using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with m-cresol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorenylazo)-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2-Fluorenylazo)-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2-Fluorenylazo)-m-cresol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorenylazo)resorcinol
- 2-Fluorenyl 4-Alkylbenzoates
- Fluorenyl benzoates
Comparison
4-(2-Fluorenylazo)-m-cresol is unique due to its specific structure, which combines the fluorenyl and azo functionalities with a cresol moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its red coloration and stability under various conditions make it an excellent dye and analytical reagent.
Properties
Molecular Formula |
C20H16N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(9H-fluoren-2-yldiazenyl)-3-methylphenol |
InChI |
InChI=1S/C20H16N2O/c1-13-10-17(23)7-9-20(13)22-21-16-6-8-19-15(12-16)11-14-4-2-3-5-18(14)19/h2-10,12,23H,11H2,1H3 |
InChI Key |
YHELYTRELJRMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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